molecular formula C11H14N4O B2949353 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine CAS No. 1565004-86-5

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine

Cat. No.: B2949353
CAS No.: 1565004-86-5
M. Wt: 218.26
InChI Key: WUZQSXZGRTXZQU-UHFFFAOYSA-N
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Description

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring connected via an oxygen atom to a 2-methylpyrazolo[1,5-a]pyrazine moiety. This structure combines a bicyclic pyrazolo-pyrazine system with a pyrrolidine substituent, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-3-yloxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-6-10-11(13-4-5-15(10)14-8)16-9-2-3-12-7-9/h4-6,9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQSXZGRTXZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the Methyl Group: Methylation of the pyrazolo[1,5-a]pyrazine core can be carried out using methylating agents like methyl iodide under basic conditions.

    Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrazine derivative reacts with pyrrolidine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Dihydropyrazine derivatives.

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine Derivatives

Property Anagliptin (Pyrimidine) 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine
Core Heterocycle Pyrimidine (N at 1,3) Pyrazine (N at 1,2)
Pyrrolidine Substituent 2-Cyanopyrrolidine Oxy-pyrrolidine
Metabolic Pathway Nitrile → Carboxylic Acid Likely resistant to nitrile hydrolysis
Application Antidiabetic (DPP-4 inhibitor) Undetermined (structural analogs in pesticides)

Pyrazolo[1,5-a]pyridine Derivatives

Example : Pyrazolo[1,5-a]pyridine-3,6-diamine

  • Structural Differences :
    • Pyrazolo[1,5-a]pyridine lacks the second nitrogen in the six-membered ring (compared to pyrazine), reducing aromatic nitrogen content.
    • The target compound’s pyrazine core may enhance electron-deficient character, influencing solubility and receptor binding.
  • Functional Implications :
    • Pyridine derivatives (e.g., pyrazolo[1,5-a]pyridine-3,6-diamine) are often used in medicinal chemistry for their planar structure, which facilitates π-π stacking. Pyrazine’s additional nitrogen could disrupt this planarity, altering bioavailability .

Agrochemical Derivatives

Example : 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine

  • Structural Differences :
    • Agrochemical analogs often feature bulky substituents (e.g., ethylsulfonyl groups) for pesticidal activity, whereas the target compound has a methyl group and oxy-pyrrolidine.

Key Research Findings

Metabolic Stability :

  • Pyrazolo[1,5-a]pyrimidine derivatives like anagliptin undergo nitrile hydrolysis, forming carboxylic acid metabolites. The oxy-pyrrolidine linkage in the target compound may confer resistance to such degradation, improving pharmacokinetic profiles .

Synthetic Accessibility :

  • Pyrazolo[1,5-a]pyrazines require regioselective synthesis methods, as demonstrated for pyrazolo[1,5-a]pyrimidines. Catalytic strategies (e.g., one-pot synthesis) could be adapted for scalable production .

Biological Activity :

  • Structural analogs with pyrazine cores are less common in pharmaceuticals but prevalent in agrochemicals, suggesting divergent structure-activity relationships based on substituents .

Biological Activity

The compound 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine is a member of the pyrazolo-pyrrolidine class of compounds, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,x,y,z, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight are crucial for understanding its interactions in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activities. For instance, a related compound demonstrated antiproliferative effects against over 50 tumor cell lines with GI(50) values reaching sub-micromolar concentrations . This suggests that this compound may possess similar properties due to structural similarities.

The mechanism through which pyrazolo compounds exert their effects often involves modulation of key signaling pathways. For example, some derivatives have been shown to act as inhibitors of various kinases associated with cancer progression . This indicates that this compound could potentially inhibit tumor growth by disrupting these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of specific functional groups can significantly influence potency and selectivity. For example, modifications to the pyrazole moiety have been linked to enhanced activity against certain cancer types .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are vital to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable bioavailability; however, detailed toxicological evaluations are necessary to ensure safety in clinical applications .

Case Study 1: Antitumor Activity

In a recent study involving a series of pyrazolo derivatives, one compound showed promising results in inhibiting cell proliferation in leukemia models. The study highlighted the importance of substituent positioning on the pyrazole ring in enhancing cytotoxicity .

Case Study 2: Neurological Implications

Another investigation explored the effects of pyrazolo compounds on neurological pathways. A derivative demonstrated potential as a negative allosteric modulator for mGluR5 receptors, indicating possible applications in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Compound Cell Line Tested GI(50) Value Mechanism
AntiproliferativeThis compoundVarious Tumor Cell LinesSub-micromolarKinase Inhibition
Neurological ModulationPyrazolo DerivativemGluR5 ReceptorNot specifiedNegative Allosteric Modulation

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